molecular formula C16H19F3N6 B6444786 N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549052-51-7

N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6444786
CAS No.: 2549052-51-7
M. Wt: 352.36 g/mol
InChI Key: MPRONDFSEDYKHD-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamine group at position 4 and a piperazine ring at position 2. This scaffold is characteristic of kinase inhibitors and receptor antagonists, where the trifluoromethyl group improves metabolic stability and binding affinity .

Properties

IUPAC Name

N,N-dimethyl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-23(2)13-5-7-21-15(22-13)25-10-8-24(9-11-25)14-12(16(17,18)19)4-3-6-20-14/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRONDFSEDYKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine, often referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a trifluoromethyl group and a piperazine moiety, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors. Research indicates that compounds with similar structures often exhibit kinase inhibition, which is crucial for regulating cell signaling pathways involved in cancer and other diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of specific kinases. For instance, a related pyrimidine derivative has shown promising results as a hypoxia-activated prodrug targeting HER kinases in tumor cells . The inhibition of these kinases can lead to reduced tumor growth and proliferation, making it a candidate for cancer therapy.

In Vivo Studies

Animal model studies are essential for assessing the pharmacokinetics and efficacy of this compound. Preliminary findings suggest that derivatives with similar frameworks can significantly reduce tumor sizes in xenograft models when administered at therapeutic doses . These studies highlight the potential of this compound as an antitumor agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Key structural elements include:

Structural FeatureInfluence on Activity
Trifluoromethyl Group Enhances lipophilicity and receptor binding
Piperazine Moiety Increases solubility and bioavailability
Pyrimidine Core Central to kinase inhibition

These features collectively contribute to the compound's ability to interact with target proteins effectively.

Case Study 1: Anticancer Activity

A study published in 2022 explored the anticancer potential of pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) models. The mechanism was linked to the inhibition of HER family kinases, leading to apoptosis in cancer cells .

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibition profile of compounds related to this compound. The study revealed that these compounds could effectively inhibit PI3K/mTOR pathways, which are critical in regulating cell growth and survival. The findings suggest that this class of compounds could be developed into therapeutic agents for diseases characterized by aberrant kinase activity .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to N,N-dimethyl derivatives exhibit promising antitumor properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy .

Antidepressant Effects

Research into piperazine derivatives has revealed their potential as antidepressants. The structural components of N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine may interact with serotonin receptors, suggesting a role in modulating mood disorders. This interaction is critical for developing new antidepressant therapies with fewer side effects compared to traditional medications .

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its piperazine structure is often associated with neuroactive properties, which may lead to advancements in treating conditions such as anxiety and schizophrenia .

Case Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of N,N-dimethyl compounds, including the target compound, to evaluate their biological activities against cancer cell lines. The results demonstrated that certain modifications enhanced cytotoxicity against specific cancer types, indicating that structural optimization could lead to more effective treatments .

Case Study 2: Pharmacological Profiling

In another investigation, the pharmacological profile of similar compounds was assessed for their effects on neurotransmitter systems. The findings suggested that modifications in the pyridine and piperazine components significantly influenced receptor binding affinities, thereby impacting their therapeutic potential in treating depression and anxiety disorders .

Summary Table of Applications

Application AreaDescriptionPotential Impact
Antitumor ActivityInhibition of cancer cell proliferation through targeted pathwaysDevelopment of new anticancer drugs
Antidepressant EffectsInteraction with serotonin receptors for mood modulationNew treatments for depression
Neurological ApplicationsAbility to cross the blood-brain barrier for treating neurological disordersAdvances in neuropharmacology

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target (Activity)
Target Compound : N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine C₁₇H₂₁F₃N₆ 390.39 - 4-(N,N-dimethylamine)
- 3-(trifluoromethyl)pyridine
Hypothesized kinase/D4 receptor inhibitor
UNC4707 (N,N-dimethyl-7-phenyl-4-(piperazin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-amine) C₂₂H₂₅N₅S 415.54 - Thienopyrimidine core
- Phenyl substituent
Not specified (likely kinase inhibitor)
Example 28 (N-[(1R,3S)-3-isopropyl-3-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine) C₂₅H₃₆F₃N₃O₂ 468.2 - Cyclopentyl-carbonyl group
- Tetrahydro-2H-pyran
Synthesized for unspecified biological use
N-(5-piperidin-4-yl-1-propan-2-yl-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine C₁₇H₂₂F₃N₅ 365.38 - Piperidine-pyrazole hybrid Kinase inhibitor (Ki = 2.0 nM for MAP3K12)

Key Observations :

  • The dimethylamine substituent at position 4 may increase solubility relative to Example 28’s cyclopentyl-carbonyl group, which contributes to higher molecular weight (468.2 vs. 390.39) .
  • Compared to the pyrazole-piperidine hybrid in , the target compound’s piperazine-pyrimidine scaffold offers distinct conformational flexibility for receptor binding .

Preparation Methods

Nucleophilic Aromatic Substitution on Pyrimidine Core

The target compound’s pyrimidine core is typically derived from 2,4-dichloropyrimidine, enabling sequential substitutions at the 2- and 4-positions. In the first step, dimethylamine displaces the 4-chloro group under basic conditions. For example, treatment of 2,4-dichloropyrimidine with dimethylamine in tetrahydrofuran (THF) using sodium hydride (NaH) as a base yields 4-(dimethylamino)-2-chloropyrimidine. This intermediate is then reacted with 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine under similar conditions to substitute the 2-chloro group, forming the final product.

Reaction conditions for the second substitution often require elevated temperatures (80–100°C) and polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) to enhance nucleophilicity. Yields for this step range from 67% to 81%, contingent on solvent choice and base strength.

Piperazine Intermediate Synthesis

The piperazine moiety, 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine, is synthesized separately via nucleophilic substitution. Reacting piperazine with 2-chloro-3-(trifluoromethyl)pyridine in toluene at reflux temperatures (110–120°C) for 12–24 hours achieves this. Catalytic bases like cesium carbonate (Cs₂CO₃) improve yields by deprotonating piperazine, enhancing its nucleophilic character.

Palladium-Catalyzed Cross-Coupling Approaches

For substrates with lower reactivity, palladium-catalyzed Buchwald-Hartwig amination offers an alternative. This method couples 2-chloro-4-(dimethylamino)pyrimidine with 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (di-tBuXPhos) as a ligand. The reaction proceeds in toluene-water (4:1) at 80–100°C, achieving yields up to 75%.

Workup and Purification Protocols

Post-reaction workup involves extraction with ethyl acetate, washing with brine, and drying over anhydrous magnesium sulfate. Purification via silica gel column chromatography (hexane:ethyl acetate gradients) isolates the product. Final characterization employs ¹H-NMR and electrospray ionization mass spectrometry (ESI-MS), with spectral data aligning with expected molecular weights and substituent patterns.

Analytical Data and Spectral Characterization

Critical spectral data for intermediates and the final compound include:

  • 4-(Dimethylamino)-2-chloropyrimidine : ¹H-NMR (DMSO-d₆) δ 2.98 (s, 6H, N(CH₃)₂), 6.45 (d, J = 5.8 Hz, 1H, pyrimidine-H), 8.22 (d, J = 5.8 Hz, 1H, pyrimidine-H).

  • N,N-Dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine : ESI-MS m/z 383 (M + H)⁺; ¹H-NMR (CDCl₃) δ 2.40 (s, 6H, N(CH₃)₂), 2.60–2.75 (m, 4H, piperazine-H), 3.20–3.35 (m, 4H, piperazine-H), 6.55 (d, J = 5.7 Hz, 1H, pyrimidine-H), 7.45 (dd, J = 7.8, 4.9 Hz, 1H, pyridine-H), 8.30 (d, J = 5.7 Hz, 1H, pyrimidine-H), 8.65 (d, J = 4.9 Hz, 1H, pyridine-H).

Challenges and Mitigation Strategies

Regioselectivity in dichloropyrimidine substitutions is a key challenge. Employing sterically hindered bases like NaH in THF ensures preferential substitution at the 4-position before the 2-position. Microwave-assisted synthesis (170°C, 30 minutes) reduces reaction times for thermally demanding steps .

Q & A

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodology : Powder X-ray diffraction (PXRD) identifies distinct crystal lattices. Raman spectroscopy detects conformational differences (e.g., C-F stretching modes at 1120 cm1^{-1}). Dissolution studies in biorelevant media (FaSSIF/FeSSIF) correlate polymorph stability with bioavailability .

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